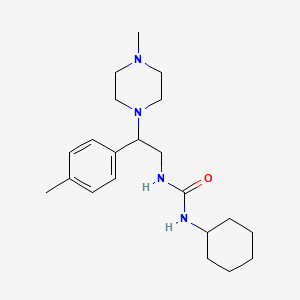
((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine is a chemical compound with the molecular formula C12H10ClN3O4S and a molecular weight of 327.74 . It is also known by other synonyms such as 4-chloro-2-nitro-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of327.74 . Unfortunately, specific information about its melting point, boiling point, and density was not found in the search results.
Wissenschaftliche Forschungsanwendungen
Aminolysis of Sulfamate Esters
The aminolysis of sulfamate esters, such as 4-nitrophenyl sulfamate and N-phenylmethylsulfamate, in non-aqueous solvents using pyridine bases has been studied. The reactions displayed second-order kinetics and supported an E2-type mechanism, with amines acting as general base catalysts. This research provides insights into the role of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine in similar reactions (Spillane et al., 1996).
Elimination Mechanisms in Aminolysis
Another study focused on the elimination mechanisms in aminolysis of similar sulfamate esters, emphasizing the dissociative nature of these reactions. The study showed that E2- and E1cB-type mechanisms were involved, providing a deeper understanding of the chemical behavior of related compounds (Spillane et al., 2008).
Synthesis of Fluorinated Polyamides
Research involving the synthesis of novel fluorinated polyamides using a sulfoxide-containing bis(ether amine) monomer, derived from similar chemical structures, highlights the potential of these compounds in polymer science. The study demonstrates how such compounds contribute to the development of materials with excellent solubility and thermal stability (Shockravi et al., 2009).
Polyarylamines Synthesis
The synthesis of polyarylamines through nucleophilic substitution polymerization involving bis(4-chloro-3-nitrophenyl) sulfone and diamines, closely related to the compound , shows the applicability of such compounds in creating high molecular weight, amorphous, and thermally stable polymers (Imai et al., 1977).
Synthesis of Aminobenzo[b]thiophenes
Research on the synthesis of aminobenzo[b]thiophenes, using 1-(2-chloro-5-nitrophenyl)ethanone, a compound structurally related to this compound, indicates its potential in creating valuable organic structures (Androsov et al., 2010).
Wirkmechanismus
Mode of Action
It’s likely that the compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves the compound acting as an electrophile, attacking the aromatic ring of the target molecule and substituting a hydrogen atom .
Biochemical Pathways
Based on its chemical structure, it may be involved in various organic reactions such as suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules.
Eigenschaften
IUPAC Name |
4-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4S/c13-9-4-5-12(11(7-9)16(17)18)21(19,20)15-8-10-3-1-2-6-14-10/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPXHKOZPBIOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
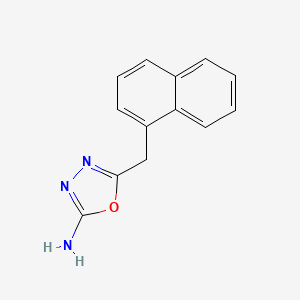
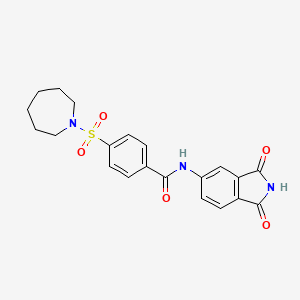
![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)
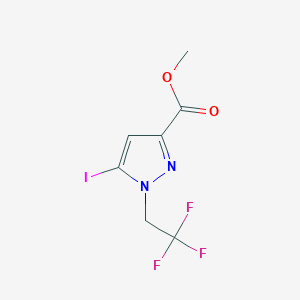
![2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015105.png)
![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)
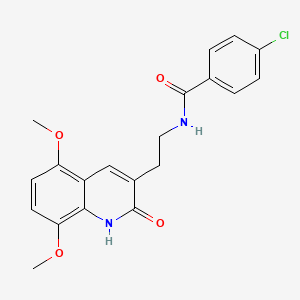
![3-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B3015110.png)
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3015112.png)
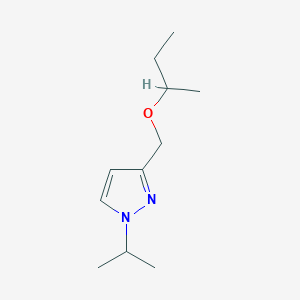
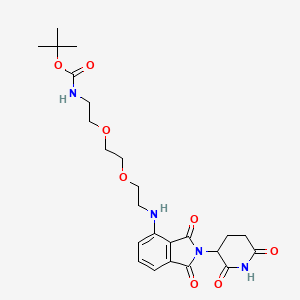
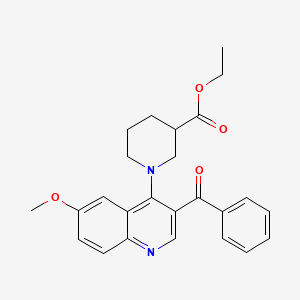
![(NE)-N-[(6-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3015119.png)
